![molecular formula C41H81NO5 B11932014 heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932014.png)
heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate is a complex organic compound with the molecular formula C44H87NO5 It is known for its unique structure, which includes a heptadecan-9-yl group and an octanoate ester linked to a substituted amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: The oxoheptyl group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate has several applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and amination reactions.
Biology: Researchers explore its potential as a lipid component in cell membrane studies.
Medicine: The compound is investigated for its potential use in drug delivery systems, particularly in the formation of lipid nanoparticles for mRNA vaccines.
Industry: It is utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- Heptadecan-9-yl 8-[(2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino]octanoate
- Heptadecan-9-yl 8-[(3-hydroxypropyl)(nonyl)amino]octanoate
- Heptadecan-9-yl 8-[(2-methoxyethyl)(8-(nonyloxy)-8-oxooctyl)amino]octanoate
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C41H81NO5 |
|---|---|
Peso molecular |
668.1 g/mol |
Nombre IUPAC |
heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C41H81NO5/c1-4-7-10-13-16-23-30-39(31-24-17-14-11-8-5-2)47-41(45)33-26-18-15-20-27-34-42(36-37-43)35-28-21-19-25-32-40(44)46-38-29-22-12-9-6-3/h39,43H,4-38H2,1-3H3 |
Clave InChI |
RPAVYTYYLFUJOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCC(=O)OCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


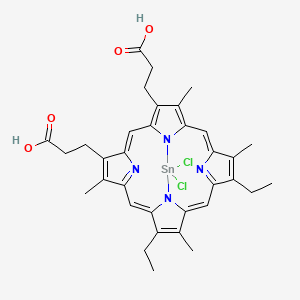
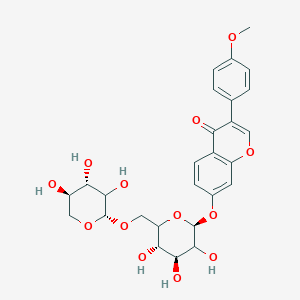
![2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B11931945.png)
![2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate](/img/structure/B11931952.png)


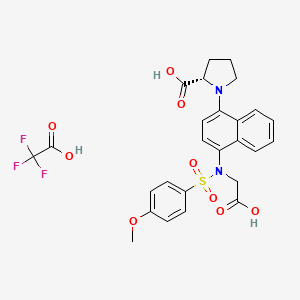
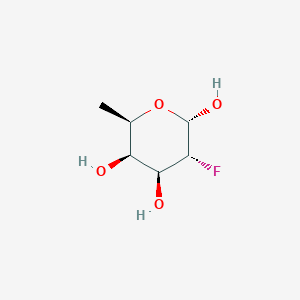
![methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole](/img/structure/B11931992.png)

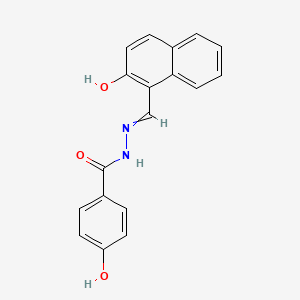

![(8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de] phthalazin-3(7H)-one](/img/structure/B11932021.png)
![(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B11932023.png)
